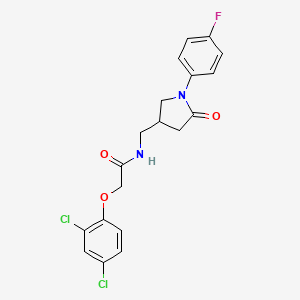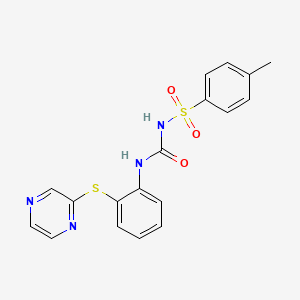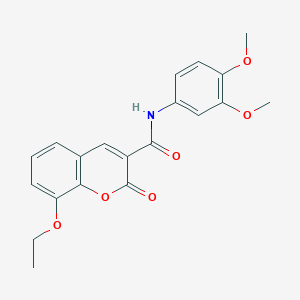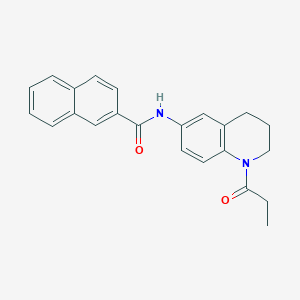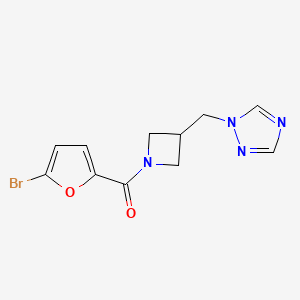
3-(4-Fluorophenyl)-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Fluorophenyl)-5-methylhexanoic acid” likely belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “3-(4-Fluorophenyl)propionic acid”, consists of a benzene ring (phenyl group) attached to a propionic acid group . The fluorine atom is attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)-5-methylhexanoic acid” would be expected to be similar to those of related compounds. For example, “3-(4-Fluorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that certain compounds, such as 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, synthesized from ethyl acetoacetate and hydroxylamine hydrochloride, exhibit significant antimicrobial and antifungal properties. A study by Banpurkar, Wazalwar, and Perdih (2018) found that these compounds, particularly those with a 4-fluorophenyl group, showed potent activity against gram-positive bacteria like Staphylococcus aureus and antifungal activity close to standard drugs against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Synthesis and Mesomorphic Properties
In the field of liquid crystals, compounds with fluorophenyl groups, such as those studied by Milewska et al. (2015), have been shown to possess unique mesomorphic properties. These chiral benzoates and fluorobenzoates exhibit antiferroelectric smectic phases (SmCA*) with direct transitions to isotropic phases (SmCA*-Iso), offering potential for applications in advanced display technologies (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).
Photochemistry and Photophysics
The study of nitrophenyldihydropyridines has revealed insights into intramolecular electron transfer mechanisms, as investigated by Fasani, Fagnoni, Dondi, and Albini (2006). These compounds, including 3-(4-Fluorophenyl)-5-methylhexanoic acid derivatives, serve as models for understanding photodegradation processes in photolabile drugs, providing a foundation for developing more stable pharmaceutical formulations (Fasani, Fagnoni, Dondi, & Albini, 2006).
Safety and Hazards
Based on the safety data sheet of a similar compound, “3-(4-Fluorophenyl)propionic acid”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-9(2)7-11(8-13(15)16)10-3-5-12(14)6-4-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKVTDOABFVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892007.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2892008.png)
![2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2892009.png)

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)
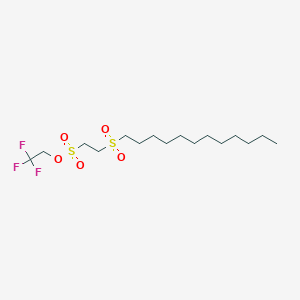
![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)
